molecular formula C8H13NO6 B1470925 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate CAS No. 1392804-64-6

2,8-Dioxa-5-azaspiro[3.5]nonane oxalate

Cat. No.: B1470925
CAS No.: 1392804-64-6
M. Wt: 219.19 g/mol
InChI Key: GKKCLCXSPYRKMY-UHFFFAOYSA-N
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Description

2,8-Dioxa-5-azaspiro[3.5]nonane oxalate (CAS 1240725-47-6) is a high-purity spirocyclic chemical building block offered for research and development applications . This compound, with a molecular formula of C6H11NO2 and a molecular weight of 129.16, is characterized by a predicted pKa of 7.29±0.20 and a predicted boiling point of 229.0±35.0 °C . Its unique spiro[3.5]nonane core structure, incorporating both ether and amine functionalities, makes it a valuable scaffold in medicinal chemistry and drug discovery. Researchers primarily utilize this compound as a versatile synthetic intermediate for constructing more complex molecules. Its applications include serving as a rigid framework in the design of active pharmaceutical ingredients (APIs) and as a key precursor in synthesizing other valuable spirocyclic compounds, such as the tert-butyl ester derivative . This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,8-dioxa-5-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2H2O4/c1-2-8-3-6(7-1)4-9-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCLCXSPYRKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

Step Process Description Reagents and Conditions Outcome
1. Acylation Reaction of 3-((benzylamino)methyl)oxetan-3-ol (compound 1) with chloroacetyl chloride Solvent: Dichloromethane or acetonitrile; Base: Triethylamine, pyridine, diisopropylethylamine, or potassium carbonate; Temperature: ≤10 °C initially, then room temperature; Time: ~16 hours Formation of chloroacetylated intermediate (compound 2)
2. Cyclization Intramolecular nucleophilic substitution under inert atmosphere Base: Sodium hydride, hexamethyldisilazide lithium or sodium, or n-butyl lithium; Solvent: Tetrahydrofuran or similar; Inert atmosphere (e.g., nitrogen); Temperature: Controlled Formation of spirocyclic compound (compound 3)
3. Reduction Reduction of compound 3 to compound 4 Reducing agent: Lithium aluminum hydride; Solvent: Ether-based (e.g., THF); Inert atmosphere; Molar ratio compound 3:reducing agent ~1:1.1–2 Conversion to benzyl-protected amine intermediate (compound 4)
4. Catalytic Hydrogenation Removal of benzyl protecting group Catalyst: Palladium on carbon; Hydrogen pressure: 20–100 psi; Temperature: 20–50 °C; Time: 8–20 hours; Optional: Acetic acid as activator Formation of free amine 2,8-Dioxa-5-azaspiro[3.5]nonane (compound 5)
5. Salt Formation Formation of oxalate salt Addition of oxalic acid to compound 5 solution; Concentration and precipitation Isolation of 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate salt

Experimental Data and Reaction Conditions

Parameter Details Notes
Starting material 3-((benzylamino)methyl)oxetan-3-ol Commercially available or prepared in-house
Base for acylation Triethylamine (preferred), pyridine, DIPEA, K2CO3 Triethylamine used in large-scale synthesis
Solvents Dichloromethane, acetonitrile, tetrahydrofuran Choice depends on step and base
Temperature control ≤10 °C during acylation addition, ambient for further reaction Prevents side reactions
Reducing agent molar ratio Compound 3:LiAlH4 = 1:(1.1–2) Ensures complete reduction
Hydrogenation conditions 20–100 psi H2, 20–50 °C, 8–20 hours Acetic acid enhances deprotection efficiency
Yield of final oxalate salt Approximately 60% overall yield After purification and crystallization

Advantages of the Method

  • Raw Material Availability: Uses inexpensive and readily accessible starting materials.
  • Reaction Control: Mild temperatures and controlled addition prevent side reactions.
  • Industrial Suitability: Short synthetic route with high yield and reproducibility.
  • Scalability: Conditions and reagents are amenable to scale-up for commercial production.
  • Purification: Final product isolation via salt formation with oxalic acid improves stability and handling.

Summary Table of Key Reaction Steps

Step No. Reaction Type Key Reagents Conditions Product Yield (%)
1 Acylation Chloroacetyl chloride, triethylamine DCM, ≤10 °C → RT, 16 h Compound 2 Not specified (high)
2 Cyclization Sodium hydride or equivalents THF, inert atmosphere Compound 3 Not specified
3 Reduction Lithium aluminum hydride THF, inert atmosphere Compound 4 Not specified
4 Hydrogenation (deprotection) Pd/C, H2, acetic acid 20–100 psi, 20–50 °C, 8–20 h Compound 5 Not specified
5 Salt formation Oxalic acid Concentration, precipitation Oxalate salt ~60% overall

Research Findings and Notes

  • The use of benzyl protection on the amino group is critical to prevent side reactions during cyclization and reduction.
  • The choice of base in the acylation step influences reaction rate and purity; triethylamine offers a good balance.
  • Inert atmosphere conditions during cyclization and reduction prevent oxidation and side reactions.
  • Catalytic hydrogenation parameters (pressure, temperature, time) are optimized to achieve complete deprotection without over-reduction.
  • Oxalic acid salt formation enhances the compound's stability and crystallinity, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

2,8-Dioxa-5-azaspiro[3.5]nonane oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with different functional groups .

Scientific Research Applications

2,8-Dioxa-5-azaspiro[3.5]nonane oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

  • Oxygen/Nitrogen Positioning: The placement of heteroatoms (O, N) significantly impacts bioactivity.
  • Salt vs. Free Base: Oxalate salts (e.g., 2,8-Dioxa-5-azaspiro oxalate) generally exhibit higher solubility than free bases (e.g., 8-Oxa-5-azaspiro[3.5]nonane), enhancing their pharmacokinetic profiles .

hLDHA Inhibition

  • 2,8-Dioxa-5-azaspiro Derivatives: Analogs of A-type proanthocyanidins, such as (±)-2,8-dioxabicyclo[3.3.1]nonane derivatives, inhibit human lactate dehydrogenase A (hLDHA), reducing oxalate production in hyperoxaluric hepatocytes .

Sigma Receptor (S1R/S2R) Modulation

  • 2,7-Diazaspiro[3.5]nonane Derivatives: These compounds demonstrate high affinity for sigma receptors, with compound 4b (a 2,7-diazaspiro derivative) showing potent S1R agonism in vivo, reversing mechanical hypersensitivity in animal models .
  • Contrast with 2,8-Dioxa-5-azaspiro : The absence of a second nitrogen atom in 2,8-Dioxa-5-azaspiro likely reduces sigma receptor affinity, highlighting the importance of nitrogen positioning for this activity .

Key Research Findings and Data Tables

Physicochemical Properties

Property 2,8-Dioxa-5-azaspiro Oxalate 5-Oxa-2-azaspiro Oxalate 2,7-Diazaspiro Derivatives
Solubility High (oxalate salt) Moderate Low (free base)
Melting Point Not reported Not reported 127–130°C (free base)
Storage Conditions Sealed, dry 2–8°C -20°C (lyophilized)

Bioactivity Data

Compound Target IC₅₀/EC₅₀ Model System
(±)-2,8-Dioxabicyclo[3.3.1]nonane hLDHA 0.8–1.2 μM Hyperoxaluric mouse hepatocytes
2,7-Diazaspiro[3.5]nonane (4b) S1R 6.3 nM (Ki) Capsaicin-induced allodynia

Biological Activity

2,8-Dioxa-5-azaspiro[3.5]nonane oxalate is a unique chemical compound characterized by its spirocyclic structure, which includes two oxygen atoms and one nitrogen atom integrated into a nonane framework. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its distinctive properties and biological activities.

The molecular formula of this compound is C8H13NO6C_8H_{13}NO_6, with a molecular weight of approximately 219.19 g/mol. The compound's reactivity primarily involves nucleophilic substitutions and cyclization reactions, making it a versatile candidate for various chemical applications .

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic properties, particularly in the fields of antimicrobial and anticancer activities. The compound's unique structure may facilitate interactions with biological targets, leading to modulation of biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may affect enzyme activity or receptor binding, influencing various cellular processes .

Antimicrobial Activity

In studies assessing the antimicrobial properties of this compound, it has shown effectiveness against various microorganisms. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting its viability as a candidate for cancer treatment .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

Compound NameMolecular FormulaUnique Features
2,5-Dioxa-8-azaspiro[3.5]nonaneC8H13NO4Lacks oxalate moiety; simpler structure
2,8-Dioxa-6-azaspiro[4.5]decaneC10H17NO6Contains an additional carbon in the spirocycle
2-Azaspiro[3.5]nonaneC7H13NNo oxygen atoms; simpler nitrogenous spiro compound

The dual oxygen functionality within the spirocyclic framework of this compound enhances its reactivity and biological activity compared to its analogs .

Case Studies

In one notable case study, researchers synthesized derivatives of this compound to evaluate their biological activities systematically. The derivatives were tested for their ability to inhibit cancer cell proliferation and showed varying degrees of efficacy depending on structural modifications .

Another study focused on the compound's potential as a drug delivery agent due to its unique structural properties that allow for enhanced stability and targeted delivery in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate, and how can reaction yields be systematically improved?

  • Methodology : Begin with nucleophilic substitution or cycloaddition reactions to form the spirocyclic core. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design to identify critical variables . Monitor intermediates via HPLC or GC-MS to track byproduct formation . For yield improvement, employ membrane separation technologies (e.g., nanofiltration) to isolate the oxalate salt from unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic connectivity and oxalate counterion presence, comparing chemical shifts to analogous compounds (e.g., 7-azaspiro[3.5]nonane derivatives) . Pair with FT-IR to validate carbonyl stretching modes (~1700 cm1^{-1}) and hydrogen bonding in the oxalate moiety . X-ray crystallography is recommended for absolute stereochemical confirmation .

Q. How can researchers assess the thermal and pH stability of this compound under varying experimental conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) at 10°C/min to determine decomposition thresholds. For pH stability, incubate samples in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240–300 nm. Compare results to structurally similar compounds like azepan-2-one oxime (melting point: 168–170°C) to identify stability trends .

Q. What theoretical frameworks guide the prediction of this compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Apply frontier molecular orbital (FMO) theory to calculate HOMO/LUMO energies using density functional theory (DFT). Compare with experimental reactivity data (e.g., electrophilic attack at the azaspiro nitrogen) to validate predictions. Cross-reference with computational reaction path searches to identify kinetic barriers .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives based on this compound for targeted biological activity?

  • Methodology : Use molecular docking (AutoDock Vina) to screen virtual libraries against protein targets (e.g., enzymes with spirocycle-binding pockets). Optimize substituents using QSAR models trained on experimental IC50_{50} data. Validate predictions via parallel synthesis and bioassays .

Q. What mechanistic insights explain contradictions between predicted and observed regioselectivity in spirocyclic ring-opening reactions?

  • Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between stepwise and concerted mechanisms. Analyze solvent effects (dielectric constant, hydrogen-bonding capacity) to reconcile discrepancies between DFT-predicted pathways and experimental outcomes .

Q. How should researchers resolve data contradictions arising from batch-to-batch variability in purity assays?

  • Methodology : Implement statistical process control (SPC) charts to monitor impurity profiles (e.g., residual solvents, unreacted intermediates). Use principal component analysis (PCA) to correlate variability with specific reaction parameters (e.g., stirring rate, reagent stoichiometry) .

Q. What advanced purification strategies are recommended for isolating this compound from complex reaction matrices?

  • Methodology : Combine centrifugal partition chromatography (CPC) with chiral stationary phases to separate enantiomers. For scale-up, evaluate simulated moving bed (SMB) chromatography for continuous purification. Validate purity via high-resolution mass spectrometry (HRMS) and 1H^1H-NMR integration .

Key Considerations for Researchers

  • Experimental Design : Prioritize factorial designs to minimize trial-and-error approaches .
  • Data Validation : Cross-check computational predictions with experimental kinetics (e.g., Eyring plots) .
  • Ethical Compliance : Ensure compliance with ECHA guidelines for handling hazardous intermediates (e.g., tetrazole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dioxa-5-azaspiro[3.5]nonane oxalate
Reactant of Route 2
2,8-Dioxa-5-azaspiro[3.5]nonane oxalate

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